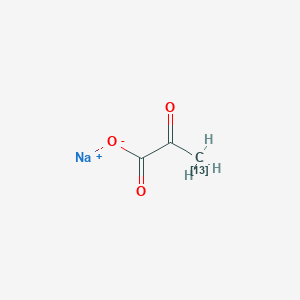

Sodium 2-oxopropanoate-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-oxo(313C)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEPDZWVDSPTHF-YTBWXGASSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635575 | |

| Record name | Sodium 2-oxo(3-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124052-04-6 | |

| Record name | Sodium 2-oxo(3-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium 2-oxopropanoate-13C in Metabolic Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-oxopropanoate, more commonly known as sodium pyruvate (B1213749), is a key intermediate in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle.[1] Its carbon-13 (¹³C) labeled counterpart, Sodium 2-oxopropanoate-¹³C, has emerged as a powerful tool in metabolic research and drug development, particularly as a probe for in vivo metabolic imaging.[2][3] This guide provides a comprehensive technical overview of Sodium 2-oxopropanoate-¹³C, focusing on its applications in hyperpolarized magnetic resonance imaging (MRI), experimental protocols, and the insights it offers into cellular bioenergetics.

The use of stable isotopes like ¹³C in drug molecules serves as a valuable tracer for quantitative analysis during the drug development process.[1] Sodium 2-oxopropanoate-¹³C, when hyperpolarized, provides a massive signal enhancement in MRI, enabling real-time monitoring of metabolic fluxes in living systems.[4] This has profound implications for understanding disease pathophysiology and assessing therapeutic responses, especially in oncology.[5][6]

Chemical and Physical Properties

A variety of ¹³C-labeled isotopologues of sodium pyruvate are commercially available, each offering unique advantages for tracing specific metabolic pathways. The choice of isotopologue depends on the metabolic pathway of interest. For instance, [1-¹³C]pyruvate is ideal for monitoring the flux through pyruvate dehydrogenase (PDH) and lactate (B86563) dehydrogenase (LDH), while [2-¹³C]pyruvate allows for the tracking of carbon into the TCA cycle.[7][8] Fully labeled pyruvate, [¹³C₃]pyruvate, can be used as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1]

| Isotopologue | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Solubility |

| Sodium 2-oxopropanoate-[1-¹³C] | 87976-71-4 | CH₃CO(¹³COO)Na | 111.04 | White to off-white solid | >300 | Freely soluble in water |

| Sodium 2-oxopropanoate-[2-¹³C] | 87976-70-3 | CH₃(¹³CO)COONa | 111.04 | White Solid | >300 | Soluble in water |

| Sodium 2-oxopropanoate-[1,2-¹³C₂] | 312623-97-5 | CH₃(¹³CO)(¹³COO)Na | 112.03 | Not specified | Not specified | Not specified |

| Sodium 2-oxopropanoate-[2,3-¹³C₂] | 89196-78-1 | (¹³CH₃)(¹³CO)COONa | 112.03 | Not specified | Not specified | Not specified |

| Sodium 2-oxopropanoate-[¹³C₃] | 142014-11-7 | (¹³CH₃)(¹³CO)(¹³COO)Na | 113.03 | Solid | >300 | Soluble in water |

| Sodium 2-oxopropanoate (unlabeled) | 113-24-6 | C₃H₃NaO₃ | 110.04 | White crystalline powder | Decomposes before melting | Freely soluble in water, slightly soluble in ethanol |

Metabolic Pathways and Visualization

The metabolic fate of pyruvate is central to cellular energy production. Hyperpolarized ¹³C-labeled pyruvate allows for the non-invasive visualization of these pathways in real-time.

Metabolism of [1-¹³C]Pyruvate

Upon entering the cell, hyperpolarized [1-¹³C]pyruvate is primarily converted into three key metabolites, each with a distinct chemical shift detectable by MRS:

-

[1-¹³C]Lactate: Produced via lactate dehydrogenase (LDH), elevated levels of lactate are a hallmark of the Warburg effect in cancer cells, where glycolysis is favored even in the presence of oxygen.[6]

-

[¹³C]Bicarbonate: Generated from the decarboxylation of [1-¹³C]pyruvate by pyruvate dehydrogenase (PDH) upon entry into the mitochondria for oxidative phosphorylation. The ¹³C label is released as ¹³CO₂, which is in equilibrium with H¹³CO₃⁻.[9]

-

[1-¹³C]Alanine: Formed through transamination by alanine (B10760859) aminotransferase (ALT).

Metabolism of [2-¹³C]Pyruvate

Using [2-¹³C]pyruvate allows the ¹³C label to be retained within the acetyl-CoA molecule, enabling the tracking of its entry and metabolism within the TCA cycle. This provides a more direct assessment of mitochondrial function.[7]

References

- 1. escholarship.org [escholarship.org]

- 2. Rapid Sequential Injections of Hyperpolarized [1-13C]Pyruvate In Vivo Using a Sub-Kelvin, Multi-Sample DNP Polarizer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of Tumor Hyperpolarized [1-13C]-Pyruvate Dynamics Using Time-Resolved Multiband RF Excitation Echo-Planar MRSI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hyperpolarized Metabolic MRI—Acquisition, Reconstruction, and Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of analysis methods for hyperpolarized 13C-pyruvate metabolic MRI in prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hyperpolarized 13C MRI Data Acquisition and Analysis in Prostate and Brain at UCSF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Sodium pyruvate (2-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. Current methods for hyperpolarized [1-13C]pyruvate MRI human studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium 2-oxopropanoate-¹³C

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium 2-oxopropanoate, commonly known as sodium pyruvate (B1213749), is a pivotal intermediate in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle. The isotopically labeled version, Sodium 2-oxopropanoate-¹³C, serves as a powerful tracer for elucidating metabolic pathways in real-time without the use of radioactive materials. By replacing a standard ¹²C atom with a heavy ¹³C isotope at a specific position, researchers can track the journey of the pyruvate molecule through various biochemical reactions using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This guide provides a comprehensive overview of the chemical properties, experimental applications, and metabolic tracing pathways of Sodium 2-oxopropanoate-¹³C.

Core Chemical Properties

Sodium 2-oxopropanoate-¹³C is a stable, non-radioactive isotopologue of sodium pyruvate. Its chemical properties are nearly identical to the unlabeled compound, allowing it to be readily utilized by cellular machinery. The primary difference is the increased mass, which forms the basis for its detection and quantification in metabolic studies. Several isotopologues are commercially available, with the ¹³C label at the C1, C2, or C3 position, or in various combinations.

Table 1: General Chemical Properties

| Property | Value | Reference(s) |

| Synonyms | Sodium pyruvate-¹³C, Pyruvic acid-¹³C sodium salt, Sodium α-ketopropionate-¹³C | [1][2][3] |

| Appearance | White to slightly yellow crystalline powder / solid | [4][5] |

| Melting Point | >300 °C | [6][7][8] |

| Solubility | Soluble in water | [4] |

| Storage | 2-8°C, sealed, dry, protect from light | [1][3][6][7][8] |

Table 2: Quantitative Data for Common Isotopologues

| Property | Sodium 2-oxopropanoate-1-¹³C | Sodium 2-oxopropanoate-2-¹³C | Sodium 2-oxopropanoate-3-¹³C | Sodium 2-oxopropanoate-2,3-¹³C₂ |

| Chemical Formula | CH₃CO¹³CO₂Na | CH₃¹³COCO₂Na | ¹³CH₃COCO₂Na | ¹³CH₃¹³COCO₂Na |

| Molecular Weight | 111.04 g/mol | 111.04 g/mol | 111.04 g/mol | 112.03 g/mol |

| Exact Mass | 111.001 Da | 111.001 Da | 111.001 Da | 112.005 Da |

| CAS Number | 87976-71-4 | 87976-70-3 | 124052-04-6 | 89196-78-1 |

| Isotopic Purity | Typically ≥99 atom % ¹³C | Typically ≥99 atom % ¹³C | Typically ≥99 atom % ¹³C | Typically ≥99 atom % ¹³C |

| Reference(s) | [2][8][9] | [1][5][6] | [3][7] | [10][11] |

Metabolic Pathways and Visualization

Sodium pyruvate-¹³C is a versatile tracer for monitoring central carbon metabolism. Once it enters the cell, it can be converted into several key metabolites, including lactate (B86563), alanine, and acetyl-CoA, which then enters the TCA cycle. The specific position of the ¹³C label determines which downstream metabolites will carry the isotopic signature. For instance, when using [1-¹³C]pyruvate, the label is lost as ¹³CO₂ during the conversion to acetyl-CoA by pyruvate dehydrogenase (PDH). However, if pyruvate enters the TCA cycle via pyruvate carboxylase (PC) to form oxaloacetate, the ¹³C label is retained.

Caption: Metabolic fate of [2-¹³C]pyruvate in the cytosol and mitochondria.

Experimental Protocols

The use of Sodium 2-oxopropanoate-¹³C spans a range of applications, from in vivo imaging to in vitro metabolic flux analysis. Below are generalized methodologies for two common experimental approaches.

In Vitro ¹³C Metabolic Flux Analysis in Cell Culture

This protocol outlines a typical workflow for tracing the metabolism of ¹³C-labeled pyruvate in cultured cells, followed by analysis with mass spectrometry.

a. Cell Culture and Labeling:

-

Culture cells to the desired confluence (typically 80-90%) in standard growth medium.

-

Prepare the labeling medium: Use a base medium (e.g., glucose- and pyruvate-free DMEM) supplemented with dialyzed fetal bovine serum and all necessary components, except for pyruvate. Add Sodium 2-oxopropanoate-¹³C to a final concentration typically ranging from 1-10 mM.[1]

-

Aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed ¹³C-labeling medium to the cells and incubate for a duration determined by the metabolic pathways of interest (from minutes to 48 hours).[12]

b. Metabolite Extraction:

-

After incubation, place the culture dish on ice and aspirate the labeling medium.

-

Quickly wash the cell monolayer with ice-cold PBS to remove any remaining extracellular label.

-

Immediately add a liquid nitrogen bath to the dish to quench all metabolic activity.[10]

-

Before the liquid nitrogen fully evaporates, add an ice-cold extraction solvent (e.g., 80% methanol) to the dish.[10]

-

Use a cell scraper to detach the cells into the extraction solvent.

-

Transfer the cell lysate/solvent mixture to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., >13,000 rpm) at 4°C to pellet cell debris and proteins.[10]

-

Transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis.

c. Sample Analysis (LC-MS/MS):

-

Dry the metabolite extract, typically using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

-

Analyze the samples using an LC-MS/MS system to separate and detect the ¹³C-labeled metabolites. The mass shift caused by the ¹³C atoms allows for the differentiation and quantification of labeled versus unlabeled metabolite isotopologues.

Caption: General workflow for a ¹³C-pyruvate cell culture tracing experiment.

In Vivo Hyperpolarized [1-¹³C]pyruvate MRI

This advanced imaging technique allows for the real-time visualization of metabolic fluxes in living organisms.[9] The signal from ¹³C is enhanced by over 10,000-fold through a process called dynamic nuclear polarization (DNP).

a. Hyperpolarization of [1-¹³C]pyruvate:

-

A sample of [1-¹³C]pyruvic acid (note: the acid form is often used for polarization) is mixed with a stable radical agent.

-

The mixture is frozen to near absolute zero (~1 K) in a strong magnetic field.

-

Microwave irradiation is applied to transfer the high polarization of the electron spins of the radical to the ¹³C nuclear spins.

-

Just before injection, the solid sample is rapidly dissolved with a superheated aqueous solution to create a sterile, injectable liquid of hyperpolarized [1-¹³C]pyruvate.[2][8] This process must be completed quickly as the hyperpolarized state decays with a T1 relaxation time of around 30-40 seconds.[6]

b. Subject Preparation and Injection:

-

The subject (e.g., a patient or animal model) is positioned within the MRI scanner, which is equipped with a ¹³C radiofrequency coil.[8]

-

A catheter is established for intravenous injection.

-

The freshly prepared hyperpolarized [1-¹³C]pyruvate solution is injected as a bolus (e.g., 0.43 mL/kg at 5 mL/s).[3]

c. MRI Data Acquisition:

-

Dynamic ¹³C MR spectroscopic imaging begins immediately upon injection.[6]

-

Fast imaging sequences are used to capture the spatial distribution and signal intensity of the injected [1-¹³C]pyruvate and its metabolic products, primarily [1-¹³C]lactate and [1-¹³C]alanine, over time.

-

The conversion of pyruvate to lactate, catalyzed by lactate dehydrogenase (LDH), is often used as a biomarker for glycolysis and can indicate aggressive tumor phenotypes.[6]

d. Data Analysis:

-

The acquired spectroscopic data is processed to generate metabolic maps.

-

Kinetic modeling is applied to the time-resolved data to quantify the rates of metabolic conversion (e.g., the pyruvate-to-lactate conversion rate, kₚₗ).[6] These quantitative metabolic insights can be used for diagnosing disease, staging tumors, and monitoring therapeutic response.[9]

Conclusion

Sodium 2-oxopropanoate-¹³C is an indispensable tool in modern metabolic research. Its ability to act as a non-radioactive tracer enables detailed, dynamic investigation of central carbon metabolism both in vitro and in vivo. From quantifying pathway fluxes in cultured cells to providing real-time metabolic images of tumors in patients, the applications of ¹³C-labeled pyruvate are continually expanding, offering profound insights for both basic science and clinical drug development.

References

- 1. cds.ismrm.org [cds.ismrm.org]

- 2. Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies. [repository.cam.ac.uk]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. [PDF] Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach | Semantic Scholar [semanticscholar.org]

- 8. Consensus Recommendations for Hyperpolarized [1-13C]pyruvate MRI Multi-center Human Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. Sample Preparation for Metabolic Profiling using MALDI Mass Spectrometry Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of ¹³C Labeled Sodium Pyruvate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ¹³C labeled sodium pyruvate (B1213749), a critical tracer molecule in metabolic research and a key substrate for hyperpolarization studies. This document details various synthetic methodologies for producing sodium pyruvate with isotopic labels at specific carbon positions ([1-¹³C], [2-¹³C], [3-¹³C]) and uniform labeling ([1,2,3-¹³C]). The guide includes detailed experimental protocols, comparative data on synthetic yields, and visualizations of the reaction pathways and experimental workflows to aid in the understanding and replication of these synthetic routes.

Introduction

Pyruvate is a pivotal metabolite, situated at the crossroads of major energy-generating pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis.[1] The use of pyruvate isotopically labeled with the stable isotope carbon-13 (¹³C) allows researchers to trace its metabolic fate in biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Furthermore, hyperpolarized [1-¹³C]pyruvate has emerged as a powerful molecular imaging agent for in vivo metabolic studies, particularly in oncology. This guide focuses on the chemical synthesis of various ¹³C labeled sodium pyruvate isotopomers, providing the necessary details for their preparation in a laboratory setting.

Synthesis of [1-¹³C]Sodium Pyruvate

The most common isotopomer, [1-¹³C]sodium pyruvate, is widely used in hyperpolarization studies due to the favorable relaxation properties of the C1 carboxyl carbon. Synthesis of this molecule can be achieved through various routes, often starting from commercially available ¹³C-labeled precursors.

Synthesis from [¹³C]Carbon Dioxide via a Grignard Reagent

A common method for introducing a ¹³C-labeled carboxyl group is through the reaction of a Grignard reagent with ¹³CO₂.

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, prepare a solution of methylmagnesium bromide from magnesium turnings and methyl bromide in anhydrous diethyl ether under an inert atmosphere (e.g., argon).

-

Carboxylation with ¹³CO₂: The Grignard solution is cooled to 0°C in an ice bath. A balloon containing a stoichiometric amount of [¹³C]carbon dioxide gas is attached to the flask, and the gas is slowly bubbled through the stirred solution.

-

Hydrolysis: After the reaction is complete, the mixture is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Work-up and Extraction: The ethereal layer is separated, and the aqueous layer is acidified with dilute hydrochloric acid and extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate.

-

Formation of the α-keto acid: The resulting [1-¹³C]acetic acid is then converted to [1-¹³C]acetyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

-

Cyanation: The [1-¹³C]acetyl chloride is reacted with cuprous cyanide (CuCN) to form [1-¹³C]acetyl cyanide.

-

Hydrolysis to Pyruvic Acid: The acetyl cyanide is then carefully hydrolyzed with aqueous acid to yield [1-¹³C]pyruvic acid.

-

Salt Formation: The [1-¹³C]pyruvic acid is neutralized with a stoichiometric amount of sodium hydroxide (B78521) or sodium bicarbonate in an aqueous or ethanolic solution, followed by precipitation or lyophilization to obtain solid [1-¹³C]sodium pyruvate.

Synthesis of Precursors for Hyperpolarization

For hyperpolarization applications, particularly those using parahydrogen-induced polarization (PHIP), unsaturated ester precursors of pyruvic acid are often synthesized. A common precursor is vinyl [1-¹³C]pyruvate.

Experimental Protocol for Vinyl [1-¹³C]Pyruvate:

-

Acid Chloride Formation: [1-¹³C]Pyruvic acid is converted to its acid chloride by reacting with oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (B109758) (DCM).

-

Vinylation: The resulting [1-¹³C]pyruvoyl chloride is then reacted with a vinylating agent, such as a vinyloxy silane, in the presence of a palladium(II) chloride catalyst to produce vinyl [1-¹³C]pyruvate.

-

Purification: The product is purified by distillation under reduced pressure.

This vinyl ester can then be hydrogenated with parahydrogen, and the polarization transferred to the ¹³C nucleus. Subsequent hydrolysis with a base like sodium hydroxide yields hyperpolarized [1-¹³C]sodium pyruvate.[2][3]

Synthesis of [2-¹³C]Sodium Pyruvate

Labeling at the C2 (ketone) position provides a different perspective on pyruvate metabolism. For instance, the C2 carbon is retained in acetyl-CoA and can be traced through the TCA cycle and into fatty acid synthesis.[4]

Synthesis from [2-¹³C]Propionic Acid

A potential route to [2-¹³C]pyruvic acid is through the α-oxidation of [2-¹³C]propionic acid.

Experimental Protocol:

-

α-Bromination: [2-¹³C]Propionic acid is subjected to Hell-Volhard-Zelinsky bromination by reacting it with bromine in the presence of a catalytic amount of phosphorus tribromide to yield 2-bromo-[2-¹³C]propionic acid.

-

Hydrolysis: The resulting α-bromo acid is then hydrolyzed to [2-¹³C]lactic acid using aqueous sodium hydroxide.

-

Oxidation: The [2-¹³C]lactic acid is oxidized to [2-¹³C]pyruvic acid using a suitable oxidizing agent, such as potassium permanganate (B83412) or through a milder enzymatic oxidation.

-

Salt Formation: The resulting [2-¹³C]pyruvic acid is neutralized with sodium hydroxide or sodium bicarbonate to yield [2-¹³C]sodium pyruvate.

Synthesis of [3-¹³C]Sodium Pyruvate

Labeling at the C3 (methyl) position is useful for tracking the carbon backbone in pathways like gluconeogenesis and amino acid synthesis.

Synthesis from [3-¹³C]Lactic Acid

A straightforward method for the synthesis of [3-¹³C]pyruvic acid is the oxidation of commercially available [3-¹³C]lactic acid.

Experimental Protocol:

-

Oxidation of Lactic Acid: A solution of [3-¹³C]lactic acid is carefully oxidized to [3-¹³C]pyruvic acid. This can be achieved using various oxidizing agents. A common laboratory method involves the use of potassium permanganate in an acidic solution, with the reaction temperature carefully controlled to prevent over-oxidation. Enzymatic methods using lactate (B86563) oxidase can also be employed for a more selective conversion.

-

Purification: The crude pyruvic acid is purified, for example, by distillation under reduced pressure.

-

Salt Formation: The purified [3-¹³C]pyruvic acid is then neutralized with a stoichiometric amount of sodium hydroxide or sodium bicarbonate to form [3-¹³C]sodium pyruvate. The product is then isolated by crystallization or lyophilization.

Synthesis of Uniformly Labeled [1,2,3-¹³C]Sodium Pyruvate

Uniformly labeled pyruvate is a valuable tracer for comprehensive metabolic flux analysis, as it allows for the tracking of all three carbon atoms of the pyruvate molecule through various metabolic pathways.

Synthesis from Uniformly Labeled Precursors

The synthesis of uniformly labeled pyruvate typically starts with a commercially available, uniformly ¹³C-labeled three-carbon precursor.

Experimental Protocol (Example using [U-¹³C₃]Lactic Acid):

The protocol is analogous to the synthesis of [3-¹³C]sodium pyruvate, with the starting material being uniformly labeled lactic acid.

-

Oxidation: [U-¹³C₃]Lactic acid is oxidized to [U-¹³C₃]pyruvic acid using an appropriate oxidizing agent (e.g., potassium permanganate or enzymatic methods).

-

Purification: The resulting [U-¹³C₃]pyruvic acid is purified.

-

Salt Formation: The purified acid is neutralized with a sodium base to yield [1,2,3-¹³C]sodium pyruvate.

Quantitative Data Summary

The choice of a synthetic route often depends on factors such as the availability of starting materials, desired isotopic purity, and overall yield. The following tables summarize some reported yields for the synthesis of ¹³C labeled pyruvate precursors. Data for the direct synthesis of the labeled sodium pyruvate salts is less commonly reported in a comparative format.

| Precursor | Labeled Starting Material | Reported Yield (%) | Reference |

| Vinyl [1-¹³C]pyruvate | [1-¹³C]Pyruvic acid | 67 | [5] |

| Allyl [1-¹³C]pyruvate | [1-¹³C]Pyruvic acid | 60 | [6] |

| Propargyl [1-¹³C]pyruvate | [1-¹³C]Pyruvic acid | 35 | [6] |

| Vinyl [1-¹³C]pyruvate-d₆ | [1-¹³C]Pyruvic acid-d₄ | 45 | [5] |

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the chemical transformations described in the experimental protocols.

Synthesis of [1-¹³C]Sodium Pyruvate

Caption: Synthesis of [1-¹³C]Sodium Pyruvate via Grignard Reaction.

Synthesis of [3-¹³C]Sodium Pyruvate

Caption: Synthesis of [3-¹³C]Sodium Pyruvate by Oxidation of Lactic Acid.

Conclusion

The synthesis of ¹³C labeled sodium pyruvate is essential for advancing our understanding of cellular metabolism and for the development of novel diagnostic imaging techniques. This guide has outlined several key synthetic routes for the preparation of specifically and uniformly labeled isotopomers of sodium pyruvate. The choice of a particular synthetic method will be guided by the specific research application, the required isotopic labeling pattern, and the availability of starting materials and reagents. The provided protocols and diagrams serve as a valuable resource for researchers embarking on the synthesis of these important metabolic tracers.

References

- 1. Synthesis of 13 C and 2 H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US5225593A - Process for preparing pyruvate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 13C and 2H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Unsaturated Precursors for Parahydrogen-Induced Polarization and Molecular Imaging of 1-13C-Acetates and 1-13C-Pyruvates via Side Arm Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Role of Pyruvate (B1213749) in Cellular Metabolism

Abstract

Pyruvate, the end product of glycolysis, occupies a critical nexus in cellular metabolism. Its strategic position allows it to serve as a key substrate for a multitude of metabolic pathways, including gluconeogenesis, fatty acid synthesis, and the tricarboxylic acid (TCA) cycle. The metabolic fate of pyruvate is tightly regulated and is a crucial determinant of the overall metabolic state of the cell, influencing processes from energy production to biosynthesis. This technical guide provides a comprehensive overview of the multifaceted role of pyruvate, detailing its involvement in core metabolic pathways, the intricate regulatory mechanisms that govern its flux, and its implications in various physiological and pathological states. The guide also includes a summary of relevant quantitative data, detailed experimental protocols for studying pyruvate metabolism, and visual representations of key pathways and workflows to facilitate a deeper understanding of this pivotal metabolite.

Introduction

Pyruvate (CH₃COCOO⁻) is a three-carbon α-keto acid that plays a central role in cellular metabolism. Generated in the cytoplasm via the glycolytic breakdown of glucose, it stands at a crucial metabolic crossroads, directing carbon flux towards either anaerobic or aerobic respiration. Under anaerobic conditions, pyruvate is converted to lactate (B86563) in a process that regenerates NAD⁺, which is essential for the continuation of glycolysis. In the presence of oxygen, pyruvate is transported into the mitochondria and decarboxylated to form acetyl-CoA, the primary fuel for the TCA cycle and a key precursor for fatty acid synthesis. The regulation of pyruvate's metabolic fate is therefore fundamental to cellular energy homeostasis and biosynthetic activities.

Pyruvate in Core Metabolic Pathways

Glycolysis

Glycolysis is the initial pathway for glucose catabolism, occurring in the cytoplasm of all cells. It comprises a series of ten enzymatic reactions that convert one molecule of glucose into two molecules of pyruvate, with a net gain of two ATP and two NADH molecules. The final step of glycolysis is catalyzed by the enzyme pyruvate kinase, which transfers a phosphate (B84403) group from phosphoenolpyruvate (B93156) (PEP) to ADP, yielding pyruvate and ATP.

The Tricarboxylic Acid (TCA) Cycle

Under aerobic conditions, pyruvate is actively transported into the mitochondrial matrix. Here, it undergoes oxidative decarboxylation in a reaction catalyzed by the pyruvate dehydrogenase complex (PDC). This reaction converts pyruvate into acetyl-CoA, which then enters the TCA cycle by condensing with oxaloacetate to form citrate (B86180). The TCA cycle is the central hub of cellular respiration, generating ATP, NADH, and FADH₂.

Gluconeogenesis

Gluconeogenesis is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates such as lactate, glycerol, and glucogenic amino acids. In this pathway, pyruvate is converted to oxaloacetate in the mitochondria by pyruvate carboxylase. Oxaloacetate is then transported to the cytoplasm and converted to phosphoenolpyruvate by phosphoenolpyruvate carboxykinase (PEPCK), initiating the reversal of the glycolytic pathway.

Fatty Acid Synthesis

Acetyl-CoA, derived from pyruvate in the mitochondria, is a fundamental building block for fatty acid synthesis. When cellular energy levels are high, citrate is transported out of the mitochondria into the cytoplasm, where it is cleaved by ATP citrate lyase to regenerate acetyl-CoA. This cytoplasmic acetyl-CoA is then used for the synthesis of fatty acids.

Amino Acid Metabolism

Pyruvate can be transaminated to form the amino acid alanine (B10760859) in a reaction catalyzed by alanine transaminase (ALT). This reaction is reversible and provides a direct link between carbohydrate and protein metabolism.

Regulation of Pyruvate Metabolism

The metabolic fate of pyruvate is tightly controlled by a complex interplay of allosteric regulation, post-translational modifications, and transcriptional control of key enzymes.

Pyruvate Dehydrogenase Complex (PDC) Regulation

The activity of the PDC is a critical control point in cellular metabolism. It is inhibited by its products, acetyl-CoA and NADH, and activated by its substrates, pyruvate and NAD⁺. Additionally, the PDC is regulated by phosphorylation and dephosphorylation. Pyruvate dehydrogenase kinase (PDK) phosphorylates and inactivates the PDC, while pyruvate dehydrogenase phosphatase (PDP) dephosphorylates and activates it.

Pyruvate Carboxylase Regulation

Pyruvate carboxylase, the first committed step in gluconeogenesis, is allosterically activated by acetyl-CoA. High levels of acetyl-CoA signal an abundance of energy and fatty acid breakdown products, promoting the conversion of pyruvate to oxaloacetate for gluconeogenesis or for replenishing TCA cycle intermediates.

Lactate Dehydrogenase (LDH) Regulation

The conversion of pyruvate to lactate is catalyzed by lactate dehydrogenase (LDH). The direction of this reversible reaction is primarily determined by the cellular NADH/NAD⁺ ratio. High NADH levels favor the reduction of pyruvate to lactate, while high NAD⁺ levels favor the oxidation of lactate to pyruvate.

Quantitative Data on Pyruvate Metabolism

| Parameter | Value | Cell Type/Organism | Reference |

| Michaelis Constant (Km) of Pyruvate Kinase for PEP | 0.032 - 0.4 mM | Rabbit Muscle | |

| Michaelis Constant (Km) of Pyruvate Dehydrogenase for Pyruvate | 25 - 50 µM | Bovine Kidney | |

| Intracellular Pyruvate Concentration | 0.05 - 0.15 mM | Rat Heart | |

| Pyruvate Flux through PDC (Aerobic) | ~90% of glycolytic flux | Various | |

| Pyruvate Flux to Lactate (Anaerobic) | >90% of glycolytic flux | Various |

Experimental Protocols

Pyruvate Uptake Assay

This assay measures the rate of pyruvate transport into cells or isolated mitochondria.

Materials:

-

Radiolabeled [¹⁴C]-pyruvate

-

Cell culture or isolated mitochondria

-

Scintillation fluid and counter

-

Inhibitors of pyruvate transport (e.g., UK5099)

Procedure:

-

Incubate cells or mitochondria with varying concentrations of [¹⁴C]-pyruvate for a defined period.

-

Stop the reaction by rapidly washing with ice-cold buffer.

-

Lyse the cells or mitochondria and measure the incorporated radioactivity using a scintillation counter.

-

Perform control experiments with known inhibitors to determine the specificity of transport.

Pyruvate Dehydrogenase (PDC) Activity Assay

This assay measures the activity of the PDC by monitoring the production of NADH.

Materials:

-

Isolated mitochondria or cell lysate

-

Pyruvate, Coenzyme A, NAD⁺

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the mitochondrial or cell lysate, pyruvate, Coenzyme A, and NAD⁺.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

Calculate the enzyme activity based on the rate of NADH production.

Metabolic Flux Analysis using ¹³C-labeled Pyruvate

This technique traces the metabolic fate of pyruvate through various pathways.

Materials:

-

[U-¹³C₃]-pyruvate (uniformly labeled)

-

Cell culture

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS)

Procedure:

-

Culture cells in a medium containing [U-¹³C₃]-pyruvate.

-

After a defined incubation period, extract metabolites from the cells.

-

Analyze the isotopic labeling patterns of downstream metabolites (e.g., TCA cycle intermediates, amino acids) using GC-MS or LC-MS.

-

Use metabolic modeling software to calculate the relative flux of pyruvate through different pathways.

Visualizing Pyruvate's Metabolic Crossroads

Core Pyruvate Metabolism Pathways

Caption: Central role of pyruvate in linking cytoplasmic and mitochondrial metabolism.

Regulation of the Pyruvate Dehydrogenase Complex (PDC)

Caption: Allosteric and covalent regulation of the Pyruvate Dehydrogenase Complex.

Experimental Workflow for ¹³C-Metabolic Flux Analysis

Caption: Workflow for determining metabolic fluxes using ¹³C-labeled pyruvate.

Conclusion

Pyruvate's position as the terminus of glycolysis and the primary substrate for mitochondrial respiration places it at the heart of cellular metabolism. The intricate regulation of its metabolic fate allows cells to adapt to changing energy demands and nutrient availability. A thorough understanding of pyruvate metabolism is therefore essential for researchers in various fields, from basic cell biology to drug development for metabolic diseases and cancer. The experimental approaches and data presented in this guide provide a framework for further investigation into the complex and critical role of this pivotal metabolite.

A-Guide-to-the-Natural-Abundance-of-the-13C-Isotope-Applications-and-Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural abundance of the Carbon-13 (¹³C) isotope, its measurement, and its applications, particularly for researchers in the life sciences and drug development.

Introduction to Carbon-13

Carbon, a fundamental element of life, primarily exists as two stable isotopes: ¹²C and ¹³C. Carbon-13, which has six protons and seven neutrons, is a naturally occurring, stable isotope. It makes up approximately 1.07% of all natural carbon.[1] This seemingly small fraction is of immense importance in a variety of scientific fields, from geochemistry to metabolic research. The slight mass difference between ¹³C and ¹²C leads to isotopic fractionation, where physical and biological processes preferentially utilize the lighter ¹²C isotope. This results in measurable variations in the ¹³C/¹²C ratio across different materials, providing a powerful tool for scientific investigation.

Understanding ¹³C Abundance: The δ¹³C Scale

The natural abundance of ¹³C is not uniform. To precisely quantify these variations, scientists use the delta (δ) notation. The δ¹³C value represents the ¹³C/¹²C ratio in a sample relative to an international standard, expressed in parts per thousand (per mil, ‰).

The formula for calculating δ¹³C is:

δ¹³C (‰) = [(¹³C/¹²C)sample / (¹³C/¹²C)standard − 1] × 1000

The international standard for carbon isotopes is the Vienna Pee Dee Belemnite (VPDB).[2] This standard is based on a fossilized belemnite from the Pee Dee Formation in South Carolina.[2][3] A positive δ¹³C value indicates that the sample is enriched in ¹³C relative to VPDB, while a negative value signifies depletion.[3] Most organic matter is depleted in ¹³C compared to the VPDB standard, resulting in negative δ¹³C values.[4]

Natural Variation of δ¹³C in Common Materials

The process of photosynthesis is a primary driver of ¹³C fractionation in the biosphere. Plants can be broadly categorized into two main photosynthetic pathways, C3 and C4, which exhibit distinct δ¹³C signatures.

-

C3 Plants: These plants, which include wheat, potatoes, and beets, have an average δ¹³C value of approximately -27‰.[2][5]

-

C4 Plants: This group includes corn and sugarcane and has an average δ¹³C value of around -12‰.[5]

This fundamental difference in isotopic composition propagates through the food web, allowing researchers to trace the dietary sources of carbon in animals and humans. The analysis of δ¹³C values in tissues can provide insights into metabolism and nutrient allocation. For instance, tumors have been shown to be enriched in ¹³C by about 3‰ compared to adjacent healthy tissue, suggesting alterations in lipid and anaplerotic metabolism.[5]

Table 1: Typical δ¹³C Values in Various Materials

| Material | Typical δ¹³C Value (‰) |

| Marine Carbonates | +20‰ |

| Atmospheric CO₂ | -8‰ |

| C4 Plants (e.g., corn, sugarcane) | -12‰ |

| C3 Plants (e.g., wheat, rice, soybeans) | -27‰ |

| Marine Algae | -20‰ |

| Terrestrial Animals (herbivores) | Reflects dietary intake (C3 or C4) |

| Methane (biogenic) | -60‰ |

Note: These are generalized values, and actual measurements can vary based on specific environmental and biological factors.

Experimental Protocols for Measuring ¹³C Abundance

The two primary techniques for the precise measurement of ¹³C natural abundance are Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

IRMS is the most common and accurate method for determining ¹³C/¹²C ratios. The general workflow involves the complete combustion of a sample to convert all carbon into carbon dioxide (CO₂) gas, followed by the analysis of the isotopic composition of the CO₂.

Detailed Methodology:

-

Sample Preparation: Solid samples such as plant or animal tissues must be dried, ground into a homogeneous fine powder, and weighed into tin capsules. The required sample weight depends on the carbon content of the material.

-

Combustion: The encapsulated sample is introduced into an elemental analyzer where it undergoes flash combustion at a temperature exceeding 1000°C in the presence of oxygen. This process quantitatively converts all organic carbon to CO₂.

-

Gas Purification and Separation: The resulting gases are passed through a series of traps and columns to remove impurities and separate the CO₂ from other gases like N₂.

-

Isotope Ratio Measurement: The purified CO₂ is then introduced into the ion source of the mass spectrometer. Here, the CO₂ molecules are ionized, and the resulting ions are accelerated and separated based on their mass-to-charge ratio. The instrument simultaneously measures the ion beams corresponding to the different isotopologues of CO₂ (masses 44, 45, and 46), allowing for the precise determination of the ¹³C/¹²C ratio.

-

Data Normalization: The measured isotope ratios are reported as δ¹³C values by comparing them to the measurements of internationally recognized standards, such as LSVEC and NBS-19, which are calibrated against the VPDB scale.[5]

While less sensitive than IRMS for natural abundance measurements, ¹³C NMR spectroscopy is a powerful tool for determining the isotopic composition at specific atomic positions within a molecule. The ¹³C nucleus has a nuclear spin of ½, making it NMR-active.[1] However, the low natural abundance of ¹³C (1.1%) means that the signal is much weaker compared to proton (¹H) NMR.[6]

Detailed Methodology:

-

Sample Preparation: The sample is dissolved in a deuterated solvent and placed in an NMR tube.

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals (free induction decay) are detected and Fourier transformed to produce the NMR spectrum. Due to the low abundance and sensitivity of ¹³C, a large number of scans are typically required to achieve an adequate signal-to-noise ratio.

-

Spectral Analysis: The ¹³C NMR spectrum shows distinct peaks for each chemically non-equivalent carbon atom in the molecule. The intensity of each peak is proportional to the number of ¹³C nuclei at that position. By comparing the integrals of the ¹³C signals to those of a known internal standard or by using advanced quantitative NMR techniques, the ¹³C abundance can be determined.

Visualizing Key Concepts and Workflows

The following diagram illustrates the concept of isotopic fractionation during C3 and C4 photosynthesis, leading to distinct δ¹³C values in these plant types.

Caption: Fractionation of ¹³C during C3 and C4 photosynthesis.

This diagram outlines the major steps involved in the determination of δ¹³C values using Isotope Ratio Mass Spectrometry.

Caption: Workflow for δ¹³C analysis using IRMS.

Applications in Drug Development and Research

The analysis of ¹³C natural abundance has several important applications in the pharmaceutical and life sciences sectors:

-

Metabolic Tracer Studies: By enriching compounds with ¹³C, researchers can trace their metabolic fate in vivo. However, understanding the natural ¹³C background is crucial for accurate quantification.

-

Authentication of Natural Products: The δ¹³C value of a compound can help determine its origin (natural vs. synthetic) and geographical source, which is important for quality control.

-

Clinical Diagnostics: The ¹³C-urea breath test is a non-invasive diagnostic tool for detecting Helicobacter pylori infection, a major cause of stomach ulcers.[1]

-

Environmental and Food Science: ¹³C analysis is used to study food webs, authenticate food products (e.g., honey, vanilla), and track pollutants in the environment.

Conclusion

The natural abundance of the ¹³C isotope, though small, provides a wealth of information for researchers across multiple disciplines. The ability to precisely measure variations in ¹³C abundance using techniques like IRMS allows for the elucidation of biological, chemical, and geological processes. For professionals in drug development and life sciences, an understanding of ¹³C natural abundance and its measurement is essential for metabolic research, product authentication, and the development of novel diagnostic tools.

References

- 1. Carbon-13 - Wikipedia [en.wikipedia.org]

- 2. USGS -- You are what you eat [wwwrcamnl.wr.usgs.gov]

- 3. opengeology.in [opengeology.in]

- 4. davidnaafs.wordpress.com [davidnaafs.wordpress.com]

- 5. Natural abundance isotope ratios to differentiate sources of carbon used during tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

A Technical Guide to Sodium 2-oxopropanoate-¹³C in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sodium 2-oxopropanoate-¹³C (Sodium Pyruvate-¹³C), a crucial tool in metabolic research and drug development. We will explore its chemical properties, its central role in key metabolic pathways, and detailed experimental protocols for its application.

Sodium 2-oxopropanoate, the sodium salt of pyruvic acid, is the end-product of glycolysis and a pivotal junction in cellular metabolism. The use of its stable isotope-labeled form, where one or more ¹²C atoms are replaced by ¹³C, allows researchers to trace the fate of pyruvate (B1213749) through various biochemical pathways non-invasively. This technique is fundamental to metabolomics, flux analysis, and understanding disease states like cancer and neurological disorders.

Chemical and Physical Data

Stable isotope-labeled sodium pyruvate is available in various forms, with the ¹³C label at different carbon positions. The choice of isotopologue depends on the specific metabolic pathway under investigation.

| Compound Name | CAS Number | Molecular Formula | Isotopic Purity | Molecular Weight ( g/mol ) |

| Sodium pyruvate-¹³C₁ | 87976-71-4[1][2][3][4] | CH₃CO¹³CO₂Na[3] | ≥99%[1][3] | 111.04[1][3] |

| Sodium pyruvate-2-¹³C | 87976-70-3[5][6] | CH₃¹³COCO₂Na | ≥98-99%[6] | 111.04[6] |

| Sodium pyruvate-3-¹³C | 124052-04-6[7][8] | ¹³CH₃COCO₂Na | ≥99%[7] | 111.04[7] |

| Sodium pyruvate-1,2-¹³C₂ | 312623-97-5[9] | ¹³CH₃¹³COCO₂Na[9] | Not Specified | 112.03[9] |

| Sodium pyruvate-2,3-¹³C₂ | 89196-78-1 | ¹³CH₃¹³COCO₂Na | ≥99% | 112.03 |

| Sodium pyruvate-¹³C₃ | 142014-11-7[10] | ¹³CH₃¹³CO¹³CO₂Na | ≥99% | 113.02[10] |

| Unlabeled Sodium Pyruvate | 113-24-6[11] | C₃H₃NaO₃ | Not Applicable | 110.04 |

Applications in Research

¹³C-labeled sodium pyruvate is extensively used as a tracer in metabolic studies.[12][13][14] Its applications include, but are not limited to:

-

Metabolic Flux Analysis: Quantifying the rate of metabolic reactions within a biological system.

-

Biomolecular NMR: Investigating the structure and dynamics of macromolecules.[2][5]

-

Mass Spectrometry (MS/MS) Standards: Serving as an internal standard for accurate quantification of metabolites.[2][4]

-

Hyperpolarized Magnetic Resonance Imaging (MRI/MRS): Real-time, in vivo monitoring of metabolic pathways with significantly enhanced signal intensity.[2][4][5] This has been particularly impactful in oncology for detecting the "Warburg effect," characterized by high lactate (B86563) production.[15]

-

Drug Development: Assessing the mechanism of action and pharmacodynamic effects of novel therapeutics that target cellular metabolism.[12][15]

Central Metabolic Pathways of Pyruvate

Pyruvate stands at a critical metabolic crossroads. Its fate determines the cell's bioenergetic and biosynthetic status. Tracing ¹³C-labeled pyruvate provides a dynamic window into these processes.

Conversion to Lactate and Alanine (B10760859)

In the cytosol, pyruvate can be reversibly converted to lactate by lactate dehydrogenase (LDH) or transaminated to form alanine by alanine aminotransferase (ALT).[16][17] Hyperpolarized [1-¹³C]pyruvate is widely used to measure the flux to [1-¹³C]lactate, a key indicator of glycolytic activity in cancer.[15]

Cytosolic fate of labeled pyruvate.

Mitochondrial Metabolism: TCA Cycle Entry

In the mitochondria, pyruvate is a primary fuel for the Tricarboxylic Acid (TCA) cycle, entering through two main anaplerotic pathways.

-

Pyruvate Dehydrogenase (PDH): This enzyme complex decarboxylates pyruvate to form acetyl-CoA, which then condenses with oxaloacetate to enter the TCA cycle. When using [1-¹³C]pyruvate, the label is lost as ¹³CO₂ (which rapidly converts to H¹³CO₃⁻), preventing its entry into the TCA cycle metabolites.[15][17][18]

-

Pyruvate Carboxylase (PC): This enzyme carboxylates pyruvate to form oxaloacetate, replenishing TCA cycle intermediates. The label from [2-¹³C] or [3-¹³C]pyruvate is retained and can be tracked through the cycle.[16][17]

Using [2-¹³C]pyruvate is particularly advantageous as the label is transferred to the C2 position of acetyl-CoA and subsequently appears in the C5 position of glutamate, allowing for direct measurement of PDH and TCA cycle flux.[15][18]

Mitochondrial fate of [2-¹³C]pyruvate.

Experimental Protocols

Hyperpolarized ¹³C Magnetic Resonance Spectroscopy

This protocol provides a general workflow for in vivo metabolic imaging using hyperpolarized sodium pyruvate-¹³C.

Workflow for hyperpolarized ¹³C MR experiments.

Methodology Details (based on rodent studies): [15]

-

Preparation: A mixture is prepared typically consisting of the ¹³C-labeled pyruvic acid, 15 mM OX063 trityl radical, and 1.5 mM Dotarem® gadolinium chelate.

-

Polarization: The sample is polarized for approximately 1 hour in a dDNP polarizer.

-

Dissolution: The hyperpolarized sample is rapidly dissolved in a superheated aqueous solution containing buffer (e.g., 40 mM Tris), a neutralizing base (e.g., 100 mM NaOH), and a chelating agent (e.g., 0.3 mM EDTA) to yield a final pyruvate concentration of around 80-100 mM at a physiological pH (~7.5).

-

Administration: The solution is injected as a bolus (e.g., 3 mL over 12 seconds) into the subject, typically an anesthetized animal with a catheterized vein.

-

Acquisition: Dynamic ¹³C MR spectra or chemical shift images (CSI) are acquired immediately following injection to capture the real-time conversion of pyruvate to its downstream metabolites.

Stable Isotope Labeling in Cell Culture

This protocol outlines a general procedure for tracing ¹³C-pyruvate metabolism in cultured cells.

Methodology Details: [16]

-

Cell Culture: Plate and grow cells (e.g., primary hepatocytes) to the desired confluency in standard culture medium.

-

Medium Exchange: Prior to labeling, aspirate the standard medium and replace it with a custom medium (e.g., modified DMEM) that is free of unlabeled glucose and pyruvate.

-

Labeling: Add the desired ¹³C-labeled sodium pyruvate (e.g., [2-¹³C]pyruvate) to the medium at a specified concentration and incubate for a defined period to allow for cellular uptake and metabolism.

-

Metabolite Extraction: After incubation, rapidly quench metabolism by placing the culture dish on dry ice and aspirating the medium. Wash the cells with ice-cold saline. Extract intracellular metabolites using a cold solvent system (e.g., a methanol/chloroform/water mixture).

-

Analysis: Lyophilize the extracted metabolites and reconstitute them in a suitable solvent for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to identify and quantify the ¹³C-labeled metabolic products.[16]

This guide provides a foundational understanding of Sodium 2-oxopropanoate-¹³C. Its versatility as a metabolic tracer, especially when combined with advanced analytical techniques like hyperpolarized MRI, makes it an indispensable tool for elucidating the complexities of cellular metabolism in health and disease.

References

- 1. scbt.com [scbt.com]

- 2. Sodium pyruvate (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Sodium pyruvate-1-13C 13C 99atom 87976-71-4 [sigmaaldrich.com]

- 4. Sodium pyruvate (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1082-1 [isotope.com]

- 5. Sodium pyruvate (2-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. scbt.com [scbt.com]

- 7. Sodium pyruvate (3-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1575-1 [isotope.com]

- 8. Sodium pyruvate (3-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. scbt.com [scbt.com]

- 10. Sodium pyruvate (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2440-0.1 [isotope.com]

- 11. Sodium pyruvate | C3H3NaO3 | CID 23662274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Sodium 2-oxopropanoate-13C (sodium pyruvate-13C; this compound) | Endogenous Metabolite | 124052-04-6 | Invivochem [invivochem.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cds.ismrm.org [cds.ismrm.org]

- 17. [13C]bicarbonate labelled from hyperpolarized [1-13C]pyruvate is an in vivo marker of hepatic gluconeogenesis in fasted state - PMC [pmc.ncbi.nlm.nih.gov]

- 18. First hyperpolarized [2-13C]pyruvate MR studies of human brain metabolism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sodium 2-oxopropanoate-¹³C: Properties, Applications, and Experimental Use

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Sodium 2-oxopropanoate-¹³C (Sodium Pyruvate-¹³C), a stable isotope-labeled metabolite crucial for research in cellular metabolism, disease modeling, and drug development. This guide covers its core physicochemical properties, its primary applications as a metabolic tracer, and detailed protocols for its use in cell culture experiments.

Core Properties and Molecular Weight

Sodium 2-oxopropanoate, commonly known as sodium pyruvate (B1213749), is the sodium salt of pyruvic acid, a key intermediate in glycolysis and a primary substrate for the tricarboxylic acid (TCA) cycle. The ¹³C-labeled variant contains one or more Carbon-13 isotopes in place of the naturally abundant Carbon-12. The most common forms are those with a single ¹³C atom, typically at the C1, C2, or C3 position. The presence of the heavy isotope allows its metabolic fate to be traced using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

The molecular formula for unlabeled sodium pyruvate is C₃H₃NaO₃.[1][2] For a singly-labeled variant, the formula is written as (¹²C)₂(¹³C)₁H₃NaO₃. The precise molecular weight is calculated based on the exact masses of the most abundant stable isotopes of its constituent elements.

The following table summarizes the isotopic masses used for the calculation and the resulting molecular weight of Sodium 2-oxopropanoate-1-¹³C, -2-¹³C, or -3-¹³C.

| Component | Isotope | Isotopic Mass (Da) | Quantity | Total Mass (Da) |

| Carbon-12 | ¹²C | 12.000000 | 2 | 24.000000 |

| Carbon-13 | ¹³C | 13.003355 | 1 | 13.003355 |

| Hydrogen | ¹H | 1.007825 | 3 | 3.023475 |

| Oxygen | ¹⁶O | 15.994915 | 3 | 47.984745 |

| Sodium | ²³Na | 22.989770 | 1 | 22.989770 |

| Total | 111.001345 |

Note: The calculated monoisotopic mass is 111.0013 Da. Commercially, this is often rounded to a nominal molecular weight of 111.04 g/mol , which accounts for natural isotopic abundance in the non-labeled positions.[3][4]

Applications in Metabolic Research

Sodium Pyruvate-¹³C is a powerful tool for metabolic flux analysis, enabling researchers to quantitatively track the flow of carbon atoms through central metabolic pathways.[5][6]

-

Tricarboxylic Acid (TCA) Cycle Analysis : It is used to probe mitochondrial function and the activity of the TCA cycle.[7] By tracking the incorporation of ¹³C into TCA cycle intermediates like citrate, succinate, and malate, researchers can assess the rate of pyruvate entry into the cycle via the enzyme pyruvate dehydrogenase (PDH).[8][9]

-

Cancer Metabolism : Cancer cells often exhibit altered metabolism, including the Warburg effect. ¹³C-pyruvate is used to study these changes, such as the conversion of pyruvate to lactate, which is a hallmark of many tumors.[8] Hyperpolarized [1-¹³C]pyruvate is notably used as an imaging agent in magnetic resonance spectroscopic imaging (MRSI) to monitor this conversion in vivo.[8]

-

Anaplerosis and Cataplerosis : The tracer helps quantify anaplerotic pathways (reactions that replenish TCA cycle intermediates), such as the conversion of pyruvate to oxaloacetate by pyruvate carboxylase.[5]

Metabolic Pathway and Experimental Workflow

The primary metabolic fate of exogenously supplied pyruvate is its transport into the mitochondria and conversion into acetyl-CoA. This reaction is a critical entry point into the TCA cycle. The workflow for a typical tracer experiment involves introducing the labeled substrate to cells and analyzing the resulting labeled metabolites.

Caption: A generalized experimental workflow for ¹³C metabolic tracer studies.

The specific position of the ¹³C label on the pyruvate molecule is critical. For example, when [1-¹³C]pyruvate is converted to acetyl-CoA, the labeled carbon is lost as ¹³CO₂. Conversely, labels at the C2 or C3 position are incorporated into the acetyl-CoA molecule and can be tracked through subsequent turns of the TCA cycle.

Caption: Entry of ¹³C-labeled pyruvate into the Tricarboxylic Acid (TCA) Cycle.

Detailed Experimental Protocol: ¹³C-Pyruvate Tracing in Cell Culture

This protocol provides a representative method for conducting a stable isotope tracing experiment using Sodium 2-oxopropanoate-¹³C in adherent mammalian cells.

Objective: To measure the incorporation of carbon from pyruvate into TCA cycle intermediates.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM)

-

Phosphate-Buffered Saline (PBS), sterile

-

Labeling medium: Glucose-free, pyruvate-free DMEM supplemented with dialyzed fetal bovine serum and a known concentration of Sodium 2-oxopropanoate-¹³C (e.g., [2-¹³C]pyruvate).

-

Liquid nitrogen

-

Extraction Solvent: 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

-

Cell scrapers

-

Refrigerated centrifuge

Procedure:

-

Cell Seeding and Growth:

-

Seed cells in 6-well plates at a density that ensures they reach ~80% confluency on the day of the experiment.

-

Culture cells under standard conditions (e.g., 37°C, 5% CO₂). Allow at least 24 hours for cells to adhere and resume proliferation.

-

-

Isotopic Labeling:

-

Prepare the ¹³C-labeling medium immediately before use and warm it to 37°C.

-

Aspirate the standard culture medium from the cells.

-

Gently wash the cell monolayer once with sterile PBS to remove residual unlabeled metabolites.

-

Add the pre-warmed ¹³C-labeling medium to the cells. Include a "t=0" plate that will be harvested immediately after adding the labeling medium to serve as a baseline.

-

Incubate the remaining plates for the desired time points (e.g., 15 min, 30 min, 1 hr, 4 hr) to monitor the dynamic incorporation of the ¹³C label.[10][11]

-

-

Metabolic Quenching and Metabolite Extraction:

-

At each time point, rapidly quench metabolic activity by placing the culture plate on a bed of dry ice or by aspirating the medium and immediately adding liquid nitrogen directly to the plate to flash-freeze the cell monolayer.[9][10]

-

For extraction, add 1 mL of pre-chilled (-80°C) 80% methanol to each well.

-

Using a cell scraper, scrape the frozen cells in the methanol and transfer the resulting cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tubes thoroughly and centrifuge at high speed (e.g., >15,000 x g) at 4°C for 15 minutes to pellet cell debris and proteins.

-

-

Sample Preparation and Analysis:

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

-

Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

-

The dried samples can be stored at -80°C or reconstituted in an appropriate solvent for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Analyze the mass isotopologue distributions of TCA cycle intermediates and other relevant metabolites to determine the extent and pattern of ¹³C incorporation.

-

References

- 1. Pyruvic acid, sodium salt, 99+% | Fisher Scientific [fishersci.ca]

- 2. Sodium Pyruvate ( Sodium 2-oxopropanoate) Pure [ CAS: 113-24-6 ] - 100g - SYNTHETIKA [synthetikaeu.com]

- 3. Sodium pyruvate (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1082-1 [isotope.com]

- 4. Sodium pyruvate (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hyperpolarized sodium 1-[13C]pyruvate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. cds.ismrm.org [cds.ismrm.org]

- 10. Isotopic tracing with carbon-13 in primary hepatocytes [protocols.io]

- 11. benchchem.com [benchchem.com]

Technical Safety Guide: Sodium 2-oxopropanoate-¹³C

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for Sodium 2-oxopropanoate-¹³C (also known as Sodium Pyruvate-¹³C). The information presented is intended to guide researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this isotopically labeled compound. The data is compiled from various supplier safety data sheets and product information pages.

Section 1: Chemical Identification and Physical Properties

Sodium 2-oxopropanoate-¹³C is a stable, isotopically labeled form of sodium pyruvate (B1213749), a key intermediate in cellular metabolism. Its physical and chemical properties are summarized below.

| Property | Value | References |

| Chemical Name | Sodium 2-oxopropanoate-¹³C | [1] |

| Synonyms | Sodium Pyruvate-¹³C, Pyruvic acid-¹³C sodium salt, Sodium α-ketopropionate | [2][3][4] |

| CAS Number | 124052-04-6 (for 3-¹³C) | [1] |

| 87976-71-4 (for 1-¹³C) | [2][4] | |

| 87976-70-3 (for 2-¹³C) | [3] | |

| 142014-11-7 (for ¹³C₃) | ||

| Molecular Formula | C₂¹³CH₃NaO₃ | [1][5] |

| Molecular Weight | 111.04 g/mol | [1][2][4] |

| Appearance | Solid, Off-white powder | [6] |

| Melting Point | >300 °C | [7] |

| Solubility | Soluble in water (47 g/100 ml at 20°C for unlabeled) | [6][8] |

| Storage Temperature | 2-8°C or refrigerated | [3][9] |

Section 2: Hazard Identification and Classification

Sodium 2-oxopropanoate-¹³C is classified as a hazardous substance. The primary hazards are related to skin and eye irritation.

| Hazard Classification | Category | Hazard Statement | Pictogram |

| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation | GHS07 |

| Skin Sensitization | 1, 1A, 1B | H317: May cause an allergic skin reaction | GHS07 |

Data derived from Safety Data Sheets for ¹³C labeled and unlabeled sodium pyruvate.[1][6][10]

Section 3: Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize risks associated with Sodium 2-oxopropanoate-¹³C.

Handling:

-

Ventilation: Use in a well-ventilated area. For procedures that may generate dust, use a fume hood.[1]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side shields or goggles.[1][11]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[1]

-

Respiratory Protection: For operations generating dust, a NIOSH-approved respirator (such as a type N95) is recommended.

-

Skin and Body Protection: Wear a lab coat or other protective clothing.[1]

-

-

Hygiene: Avoid contact with skin, eyes, and clothing.[9][11] Wash hands thoroughly after handling.[1][11] Do not eat, drink, or smoke in the laboratory.

Storage:

-

Conditions: Keep the container tightly closed in a dry and well-ventilated place.[9][11] Store in a cool, refrigerated environment (2-8°C).[3][9]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong alkalis.[1][6][11]

Section 4: Emergency Procedures and First Aid

A clear and logical workflow for emergency situations is essential.

Caption: Emergency Response Workflow for Sodium 2-oxopropanoate-¹³C Exposure.

Section 5: Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Wear appropriate personal protective equipment (PPE) as outlined in Section 3.[1] Evacuate personnel to a safe area.[1]

-

Containment and Cleanup:

-

Environmental Precautions: Prevent the material from entering drains or water courses.[1]

Section 6: Toxicological Information

Detailed toxicological studies on Sodium 2-oxopropanoate-¹³C are limited. The data for the unlabeled sodium pyruvate is provided as a close surrogate.

| Toxicity Data | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | 5600 mg/kg | Rat | [6] |

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC or ACGIH.[1]

-

Reproductive Toxicity: No data available.[1]

Section 7: Stability and Reactivity

| Parameter | Description | References |

| Reactivity | No data available.[1] | |

| Chemical Stability | Stable under recommended storage conditions. | [1][6] |

| Possibility of Hazardous Reactions | No data available.[1] | |

| Conditions to Avoid | Heat and sources of ignition.[11] | |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong alkalis. | [1][6][11] |

| Hazardous Decomposition Products | Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), and sodium oxides. | [6][11] |

Section 8: Disposal Considerations

Dispose of Sodium 2-oxopropanoate-¹³C and its container in accordance with local, regional, and national regulations.[1] Do not allow the product to enter drains.[10]

This technical guide is intended for informational purposes only and is not a substitute for a formal risk assessment. Always consult the most up-to-date Safety Data Sheet from your supplier before handling this chemical.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Sodium pyruvate (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1082-1 [isotope.com]

- 3. Sodium pyruvate (2-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. scbt.com [scbt.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Sodium 2-oxopropanoate-13C (sodium pyruvate-13C; this compound) | Endogenous Metabolite | 124052-04-6 | Invivochem [invivochem.com]

- 8. fishersci.com [fishersci.com]

- 9. sds.metasci.ca [sds.metasci.ca]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Sodium 2-oxopropanoate-¹³C in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-oxopropanoate, commonly known as sodium pyruvate (B1213749), is a key intermediate in central carbon metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle. The use of stable isotope-labeled pyruvate, specifically Sodium 2-oxopropanoate-¹³C (¹³C-pyruvate), in metabolic flux analysis (MFA) provides a powerful tool to quantitatively track the fate of pyruvate and elucidate the activity of interconnected metabolic pathways. This technique is invaluable for understanding cellular physiology in various contexts, including cancer metabolism, drug discovery, and metabolic engineering. By tracing the incorporation of ¹³C from pyruvate into downstream metabolites, researchers can gain insights into the relative fluxes through pathways such as pyruvate dehydrogenase (PDH), pyruvate carboxylase (PC), and lactate (B86563) dehydrogenase (LDH), offering a dynamic view of cellular metabolic reprogramming.

Principle of ¹³C-Pyruvate Based Metabolic Flux Analysis

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a technique used to quantify intracellular metabolic fluxes.[1] The core principle involves introducing a ¹³C-labeled substrate, in this case, ¹³C-pyruvate, into a biological system. As cells metabolize the labeled pyruvate, the ¹³C atoms are incorporated into various downstream metabolites. The specific pattern of ¹³C enrichment in these metabolites, known as the mass isotopomer distribution (MID), is a direct reflection of the relative activities of the metabolic pathways.[2]

By measuring these MIDs using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, and integrating this data with a stoichiometric model of cellular metabolism, the intracellular fluxes can be computationally estimated.[1] Different isotopomers of ¹³C-pyruvate (e.g., [1-¹³C]pyruvate, [2-¹³C]pyruvate, or [U-¹³C]pyruvate) can be used to probe different aspects of pyruvate metabolism. For instance, [1-¹³C]pyruvate can distinguish between the PDH flux (where the ¹³C is lost as ¹³CO₂) and the PC flux (where the ¹³C is incorporated into oxaloacetate).[2]

Applications in Research and Drug Development

The study of pyruvate metabolism is crucial in various research areas, particularly in oncology and drug development.

-

Cancer Metabolism: Cancer cells often exhibit altered pyruvate metabolism, characterized by the Warburg effect, where there is an increased conversion of pyruvate to lactate even in the presence of oxygen. ¹³C-pyruvate MFA can quantify this shift and assess the activity of key enzymes like LDH and PDH, providing insights into the metabolic phenotype of tumors.[3]

-

Drug Discovery and Development: ¹³C-pyruvate MFA can be employed to investigate the mechanism of action of drugs that target metabolic pathways. For example, it can be used to assess the efficacy of PDH kinase inhibitors, which aim to increase pyruvate oxidation in cancer cells.[4] It also aids in identifying metabolic vulnerabilities of drug-resistant cancer cells, which often exhibit reprogrammed metabolic pathways.[5]

-

Elucidating Anaplerotic and Cataplerotic Fluxes: Pyruvate carboxylase-mediated anaplerosis (replenishing TCA cycle intermediates) is vital for cell proliferation. ¹³C-pyruvate tracing allows for the quantification of this anaplerotic flux, providing a deeper understanding of how cancer cells sustain the TCA cycle for biosynthesis.[6][7] Conversely, cataplerosis, the removal of TCA cycle intermediates for biosynthetic precursors, can also be investigated.[8]

Experimental Protocols

A typical ¹³C-MFA experiment involves several key steps, from experimental design to data analysis.

Experimental Workflow

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyruvate and Metabolic Flexibility: Illuminating a path toward selective cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Flux through hepatic pyruvate carboxylase and phosphoenolpyruvate carboxykinase detected by hyperpolarized 13C magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyruvate carboxylase mediated anaplerosis promotes antioxidant capacity by sustaining TCA cycle and redox metabolism in liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A 13C mass isotopomer study of anaplerotic pyruvate carboxylation in perfused rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 13C-Labeled Pyruvate in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with ¹³C-labeled substrates, is a powerful technique for elucidating metabolic pathways in real-time.[1][2] Pyruvate (B1213749), as the end-product of glycolysis, occupies a critical node in cellular metabolism, making ¹³C-labeled pyruvate an ideal probe for assessing the metabolic state of cells and tissues.[3][4] The advent of hyperpolarization techniques, particularly dissolution Dynamic Nuclear Polarization (dDNP), has revolutionized the field by increasing the NMR signal by over 10,000-fold, enabling non-invasive, real-time metabolic imaging in vivo.[3][5]

These application notes provide an overview of the key applications of ¹³C-labeled pyruvate in NMR spectroscopy and detailed protocols for its use in both cellular and in vivo experiments.

Key Applications

The use of ¹³C-labeled pyruvate, especially hyperpolarized [1-¹³C]pyruvate, has found significant application in oncology, cardiology, and neuroscience for non-invasive metabolic profiling.

-

Oncology and Drug Development: A primary application is the in vivo characterization of tumors. Many cancer cells exhibit the "Warburg effect," a state of increased glycolysis even in the presence of oxygen, leading to high production of lactate (B86563).[6] Hyperpolarized [1-¹³C]pyruvate allows for the real-time measurement of its conversion to [1-¹³C]lactate via the enzyme lactate dehydrogenase (LDH).[6] This pyruvate-to-lactate flux can serve as a biomarker for tumor aggressiveness, metastatic potential, and response to therapy.[6] Studies have shown that the rate of conversion is sensitive to the nutritional state of cancer cells and can be used to predict tumor response to LDH inhibitors. The uptake of pyruvate, mediated by monocarboxylate transporters (MCTs), has also been identified as a rate-limiting step in this process, providing another potential therapeutic target.[7][8]

-

Cardiac Metabolism: In the heart, ¹³C NMR with hyperpolarized [1-¹³C]pyruvate can differentiate between metabolic pathways under various conditions.[1] Pyruvate can be converted to lactate (via LDH), alanine (B10760859) (via alanine transaminase, ALT), or enter the mitochondria and be converted to acetyl-CoA and subsequently ¹³CO₂ (via pyruvate dehydrogenase, PDH).[1][9] This technique allows researchers to measure flux through PDH, a key regulator of mitochondrial oxidative metabolism, providing insights into cardiac physiology and pharmacology.[1]

-